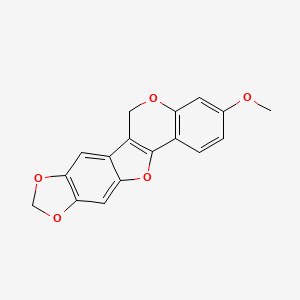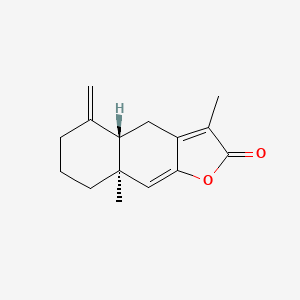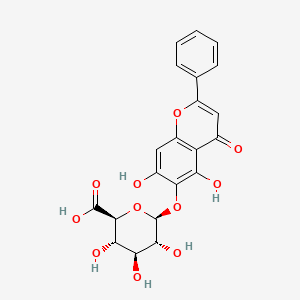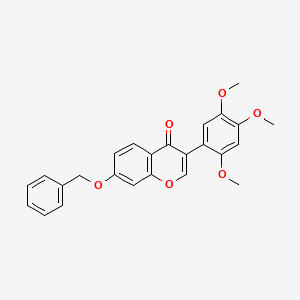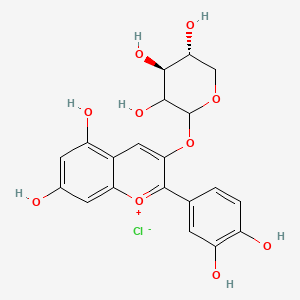
Cyanidin 3-Xyloside
Übersicht
Beschreibung
Cyanidin 3-Xyloside is an anthocyanin that can be isolated from the hulls of purple sunflower . It is a naturally occurring anthocyanin that has been shown to have health benefits . It has potential anti-cancer activity and can be found in plums and berries .
Synthesis Analysis
Cyanidin-3-O-glucoside (C3G) is a member of the anthocyanin family of dietary polyphenols, which are water-soluble pigments found in a wide range of fruits and vegetables . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism and its metabolites enter the bloodstream .Molecular Structure Analysis
The molecular formula of Cyanidin 3-Xyloside is C20H19ClO10 . Its average mass is 454.812 Da and its monoisotopic mass is 454.066681 Da .Chemical Reactions Analysis
Cyanidin-3-O-glucoside (C3G) is a natural anthocyanin with antioxidant, anti-inflammatory, and antitumor properties . It has been shown to inhibit the activity of the Cox-2 gene, which is involved in inflammation, and chlorogenic acids, which are found in wine .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Cyanidin 3-Xyloside, also known as C3G, is a type of anthocyanin, a class of dietary polyphenols that exhibit significant antioxidant activity . It can effectively relieve cellular oxidative stress induced by high glucose and palmitic acid . This antioxidant effect is achieved by activating mitophagy via the PINK1-PARKIN signaling pathway .
Cardio-Protective Effects
C3G metabolites have been found to possess cardio-protective properties . This means they could potentially be used in the prevention and treatment of cardiovascular diseases .
Anti-Inflammatory Properties
C3G also exhibits anti-inflammatory properties . This could make it useful in the treatment of various inflammatory diseases .
Neuroprotective Effects
The metabolites of C3G have been found to have neuroprotective effects . This suggests potential applications in the prevention and treatment of neurodegenerative diseases.
Anti-Cancer Properties
C3G metabolites have been found to possess anti-cancer activities . This suggests that they could potentially be used in cancer prevention and treatment strategies.
Anti-Diabetic Effects
C3G has been shown to reduce lipogenesis, oxidative stress, and inflammation, thereby improving the obesity-mediated dysregulation of metabolism . In a study, it was found to alleviate oxidative stress in pancreas islets under the conditions of hyperglycemia . This suggests potential applications in the management of type 2 diabetes mellitus .
Anti-Thrombotic Activities
C3G metabolites have been found to possess anti-thrombotic activities . This suggests potential applications in the prevention and treatment of thrombotic diseases.
Applications of Nano-Encapsulation
The efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility . However, nano-encapsulation techniques have been used to achieve targeted delivery with enhanced bioaccessibility and controlled release . This could potentially improve the effectiveness of C3G in various therapeutic applications.
Wirkmechanismus
Target of Action
Cyanidin 3-Xyloside (C3G) primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with adiponectin receptors .
Mode of Action
C3G activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .
Biochemical Pathways
C3G affects several biochemical pathways. It activates the AMPK pathway, leading to the suppression of gluconeogenesis . It also increases cellular AMP levels in cultured hepatocytes . Furthermore, C3G shows potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .
Pharmacokinetics
C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility .
Result of Action
The activation of AMPK by C3G leads to the suppression of hepatic gluconeogenesis, contributing to hypoglycemic effects . Additionally, C3G exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .
Action Environment
The efficacy and distribution of C3G in the human body are influenced by its stability and bioaccessibility . Its low stability can be affected by environmental factors such as pH and temperature. The lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
Safety and Hazards
While specific safety and hazard data for Cyanidin 3-Xyloside is not available in the search results, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18?,20?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-CRTITRSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747388 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29761-24-8 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Cyanidin 3-Xyloside and where is it found?
A1: Cyanidin 3-xyloside is a naturally occurring anthocyanin, a pigment responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. [, , , , , , ] It's found in various plants, with notable concentrations in chokeberries (Aronia melanocarpa), blackberries, and certain varieties of blueberries (Vaccinium myrtillus). [, , , , , , ]
Q2: How does Cyanidin 3-Xyloside contribute to the color of fruits?
A3: Cyanidin 3-Xyloside, like other anthocyanins, absorbs light in the visible spectrum. Its specific chemical structure allows it to absorb most wavelengths except those in the red to purple range, which are reflected back, giving the fruit its characteristic color. [, , , ]
Q3: How stable is Cyanidin 3-Xyloside in different environments?
A5: The stability of anthocyanins, including Cyanidin 3-Xyloside, is influenced by factors like pH, temperature, and exposure to light and oxygen. [, ] Studies have shown they degrade more rapidly at higher temperatures and pH levels. [] Further research is necessary to determine specific stability parameters for Cyanidin 3-Xyloside.
Q4: What is known about the metabolism of Cyanidin 3-Xyloside in the human body?
A6: Research indicates that Cyanidin 3-Xyloside, when consumed, undergoes metabolic transformations. [, , ] A study on chokeberry anthocyanins found that Cyanidin 3-Xyloside levels decreased during simulated digestion, while other compounds with potentially higher antioxidant capacity emerged. [] This suggests possible conversion into metabolites with different bioactivities. Further investigation is needed to fully elucidate the metabolic pathways.
Q5: Are there any established analytical methods for detecting and quantifying Cyanidin 3-Xyloside?
A7: Yes, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, including diode-array detectors (DAD) and mass spectrometers (MS), are commonly employed to identify and quantify Cyanidin 3-Xyloside in plant materials and biological samples. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





